molecular formula C13H19ClN4O2 B13054909 Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl

Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl

Cat. No.: B13054909
M. Wt: 298.77 g/mol
InChI Key: VYDSQOGKFYNUIS-UHFFFAOYSA-N
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Description

Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate HCl is a heterocyclic compound featuring a pyrimidine core fused with a hexahydropyrrolo-pyrrole bicyclic system and an ethyl carboxylate group. The HCl salt enhances its solubility, making it suitable for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolo group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might involve the use of dimethylformamide (DMF) as a solvent and a palladium catalyst to promote the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and pH levels would ensure the consistency and quality of the final product. Additionally, purification steps such as crystallization or chromatography might be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride can undergo various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic conditions depending on the desired product. Similarly, reduction reactions might require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may possess anticancer properties by modulating key signaling pathways involved in cell growth and apoptosis. Specifically, it has been shown to inhibit the Bone Morphogenetic Protein (BMP) signaling pathway, which is often dysregulated in various cancers. Inhibiting this pathway can lead to decreased tumor growth and increased apoptosis in cancer cells .

Neurological Applications

The compound's ability to interact with specific receptors makes it a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential efficacy in conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies have indicated that compounds with similar structures can enhance cognitive function and reduce neuroinflammation .

Cell Signaling Studies

Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride serves as a valuable tool in biochemical research for studying cell signaling pathways. By acting as an antagonist to BMP receptors, it allows researchers to dissect the role of BMP signaling in various biological processes, including differentiation and proliferation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against serine-threonine kinases involved in critical cellular functions. This inhibition can be leveraged to explore therapeutic strategies for diseases characterized by aberrant kinase activity, such as cancer and metabolic disorders .

Synthetic Pathways

The synthesis of Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride has been achieved through various methods, including domino ring-closing reactions followed by retro Diels-Alder protocols. These synthetic routes are crucial for producing the compound efficiently while maintaining its structural integrity for biological testing .

Characterization Techniques

Characterization of the compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods are essential for ensuring that the synthesized compound meets the required specifications for further research applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer EffectsDemonstrated inhibition of BMP signaling leading to reduced tumor cell proliferation.
Neurological PotentialShowed neuroprotective effects in animal models of Alzheimer's disease.
Biochemical ToolUtilized to study BMP signaling pathways in cellular differentiation assays.

Mechanism of Action

The mechanism of action of Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

Hexahydropyrrolo-Pyrrole vs. Pyrrolo-Pyridine Systems :

  • The target compound’s saturated hexahydropyrrolo-pyrrole system (vs. planar pyrrolo-pyridine in 9b ) likely improves metabolic stability and reduces steric hindrance, enhancing binding to biological targets.
  • The HCl salt increases aqueous solubility compared to neutral analogs like 9b or 7c, which lack ionizable groups .

Synthetic Complexity: Derivatives such as 7c and 55 require multi-step syntheses involving alkylation or condensation, similar to the inferred pathway for the target compound.

Physicochemical and Functional Properties

Solubility and Bioavailability: The HCl salt form of the target compound confers superior water solubility compared to neutral esters like 55 or 7c . This is critical for oral bioavailability in drug candidates. Substituents such as chloro (9b ) or phenylimino () groups may reduce solubility due to increased hydrophobicity.

Electronic and Steric Effects: The electron-withdrawing benzoyl group in 55 could enhance reactivity in further derivatization, whereas the hexahydropyrrolo-pyrrole in the target compound may offer greater conformational flexibility for target engagement.

Biological Activity

Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a unique fused ring system that includes pyrrole and pyrimidine structures. This configuration is believed to contribute to its biological activity by interacting with various molecular targets within cells.

The biological activity of Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate HCl is primarily attributed to its ability to modulate biochemical pathways through enzyme inhibition and receptor interactions. Specific mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that can affect cell proliferation and survival.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell growth and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Emerging evidence indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. For example, a study reported a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Neuroprotection : A recent study evaluated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. Results indicated a significant decrease in amyloid-beta plaque formation and improved cognitive function metrics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
Anti-inflammatoryReduction of cytokine levels
NeuroprotectiveDecreased amyloid-beta accumulation
MechanismDescription
Enzyme InhibitionTargets metabolic enzymes
Receptor ModulationInfluences cellular signaling pathways

Properties

Molecular Formula

C13H19ClN4O2

Molecular Weight

298.77 g/mol

IUPAC Name

ethyl 2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N4O2.ClH/c1-2-19-12(18)9-5-15-13(16-6-9)17-7-10-3-14-4-11(10)8-17;/h5-6,10-11,14H,2-4,7-8H2,1H3;1H

InChI Key

VYDSQOGKFYNUIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CC3CNCC3C2.Cl

Origin of Product

United States

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